molecular formula C19H16N4O2S B2947764 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1795492-22-6

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2947764
CAS No.: 1795492-22-6
M. Wt: 364.42
InChI Key: XGHLXKIDSVMATH-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three privileged pharmacophores: a 2-methylimidazo[1,2-a]pyridine moiety, a benzo[d]thiazole unit, and an azetidine ring, which are connected via a methanone linker. The imidazo[1,2-a]pyridine scaffold is a well-documented structural motif in pharmaceuticals, with derivatives reported to exhibit a range of biological activities, including effects on the central nervous system and potential applications as anti-inflammatory and anti-infective agents . The benzo[d]thiazole component is another heterocycle of high research value, frequently investigated for its role in the development of enzyme inhibitors and its presence in compounds with neuroprotective properties . The integration of these systems via the azetidine ring, a strained four-membered saturated heterocycle, offers a conformationally constrained structure that can be leveraged to optimize interactions with biological targets and improve physicochemical properties. This unique architectural combination makes the compound a valuable chemical tool for probing biological mechanisms and for use as a key intermediate in the synthesis of more complex molecules. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for developing novel therapeutic candidates. The product is provided for non-human research applications only. It is intended for use in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-17(23-9-5-4-8-16(23)20-12)18(24)22-10-13(11-22)25-19-21-14-6-2-3-7-15(14)26-19/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHLXKIDSVMATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The synthesis begins with the preparation of the benzo[d]thiazol-2-yloxy derivative. This can be achieved through a nucleophilic substitution reaction involving benzo[d]thiazole and an appropriate alkyl halide.

  • Formation of Azetidine Ring: The azetidine ring is introduced via cyclization reactions, often involving azetidine-2-carboxylic acid and suitable protecting groups to control the reaction pathway.

  • Coupling Reaction: The final step involves coupling the benzo[d]thiazol-2-yloxy derivative with 2-methylimidazo[1,2-a]pyridine under conditions that facilitate the formation of a methanone linkage. Commonly used reagents include coupling agents like EDC or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

  • Scale-Up Synthesis: Industrial production typically employs optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, leading to the formation of N-oxides.

  • Reduction: Reduction reactions can target the methanone linkage, potentially yielding the corresponding alcohol.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are typically used under mild conditions.

  • Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed in anhydrous solvents.

  • Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst, often under reflux conditions.

Major Products Formed

  • Oxidation Products: N-oxides and other oxidized derivatives.

  • Reduction Products: Corresponding alcohols or reduced methanone derivatives.

  • Substitution Products: A variety of substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block: This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of more complex molecules through subsequent reactions.

Biology and Medicine

  • Pharmacophore: Its structural motifs are found in several biologically active molecules, suggesting potential use in drug discovery and development.

  • Bioactivity Studies: Preliminary studies indicate that derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties.

Industry

  • Material Science: The compound's unique electronic properties make it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with various molecular targets, including enzymes and receptors, through specific binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Structural Analogs

Key Observations :

  • Benzothiazole analogs: Compounds like 2-phenylbenzothiazoles exhibit ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC) with selective cytotoxicity .
  • Imidazo[1,2-a]pyridine derivatives : These are often optimized for blood-brain barrier penetration. The 2-methyl substitution in the target compound may reduce polarity, enhancing bioavailability compared to unsubstituted analogs .
  • Azetidine-containing molecules : The azetidine ring improves pharmacokinetic profiles by limiting off-target interactions, a feature critical in both drug and agrochemical design .

Functional and Pharmacological Comparison

Table 2: Hypothetical Pharmacological Profiles (Based on Structural Proxies)
Parameter Target Compound Benzothiazole Analogs Imidazo[1,2-a]pyridine Analogs
Molecular Weight (g/mol) ~395 250–400 200–350
LogP (Predicted) ~3.5 2.5–4.0 1.5–3.0
Therapeutic Window High (Selective ferroptosis) Moderate to high Variable (CNS vs. peripheral)
Synthetic Complexity High (Multi-step coupling) Moderate Low to moderate

Mechanistic Insights :

  • Ferroptosis Induction : Benzothiazole derivatives like Erastin analogs target system $ x_c^- $ cystine/glutamate transporters, depleting glutathione and inducing lipid peroxidation. The target compound’s benzothiazole-azetidine linkage may enhance target binding affinity compared to simpler benzothiazoles .
  • Insecticidal Potential: Benzothiazoles and imidazoheterocycles disrupt insect metabolism by inhibiting acetylcholinesterase or cytochrome P450 enzymes. The compound’s hydrophobicity (LogP ~3.5) may improve cuticle penetration, a critical factor in agrochemical efficacy .

Research Methodologies and Limitations

  • Bioactivity Testing : Studies on ferroptosis induction in OSCC and plant-derived bioactive compounds provide frameworks for evaluating cytotoxicity and selectivity.
  • Knowledge Gaps: Limited evidence on the compound’s specific synthesis, stability, or in vivo performance necessitates further experimental validation.

Biological Activity

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone represents a unique chemical structure that combines various pharmacologically relevant moieties. The presence of the benzo[d]thiazole and azetidine rings, along with the imidazo-pyridine group, suggests potential for significant biological activity. This article delves into the biological activities associated with this compound, synthesizing findings from diverse sources.

Structural Overview

The compound can be described by its molecular formula C18H16N2O2SC_{18}H_{16}N_{2}O_{2}S and a molecular weight of approximately 356.5 g/mol. Its structure includes:

  • Benzo[d]thiazole moiety : Known for antimicrobial and anticancer properties.
  • Azetidine ring : Often associated with various biological activities.
  • Imidazo[1,2-a]pyridine group : Linked to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing the benzo[d]thiazole moiety often exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzo[d]thiazole can effectively inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. The structural components of the target compound may interact with cellular pathways involved in cancer progression. For example, compounds featuring azetidine and imidazo-pyridine structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be further understood through SAR studies. These studies evaluate how modifications in the molecular structure affect biological efficacy. For instance:

ModificationEffect on Activity
Substitution on the benzo[d]thiazole ringEnhanced antimicrobial properties
Alteration of azetidine substituentsVariability in anticancer efficacy
Changes in imidazo-pyridine positionInfluence on receptor binding affinity

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : The imidazo-pyridine component may interact with various receptors, modulating their activity and leading to therapeutic effects.

1. Anticancer Efficacy

In one study, an analog of this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity. The study highlighted that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .

2. Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds, revealing that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of assays to determine minimum inhibitory concentrations (MICs), showcasing the compound's potential in developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone?

The compound is typically synthesized via multicomponent reactions involving benzo[d]thiazole derivatives and aryl isothiocyanates. For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with substituted arylisothiocyanates under reflux in anhydrous DMF for 4 hours, followed by crystallization from ethanol to yield thiourea derivatives . Optimization of solvent choice (e.g., DMF vs. THF) and reaction time can improve yields, as shown in analogous heterocyclic syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm functional groups (e.g., C=O, C=N stretches).
  • NMR (¹H/¹³C) to resolve azetidine and imidazopyridine proton environments.
  • Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated for structurally related pyridylpyrazole derivatives .
  • Elemental analysis to validate purity (e.g., matching calculated vs. observed C/H/N/S percentages) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites. For instance, the azetidine oxygen’s lone pairs may facilitate nucleophilic attack, while the benzo[d]thiazole ring’s electron-withdrawing effects stabilize transition states . Comparative studies with substituent-modified analogs (e.g., chloro vs. methoxy groups) can refine predictions .

Q. What strategies address contradictory biological activity data across species in screening assays?

Discrepancies in activity (e.g., Entry 3a showing 12% inhibition in Species 1 vs. 8% in Species 3 ) may arise from species-specific metabolism or binding pocket variations. To resolve this:

  • Perform molecular docking with species-specific protein structures (e.g., human vs. murine targets).
  • Use isothermal titration calorimetry (ITC) to compare binding affinities.
  • Synthesize analogs with modified substituents (e.g., 2-methylimidazopyridine → 2-ethyl) to probe steric/electronic effects .

Q. How can researchers optimize metabolic stability without compromising target affinity?

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d]thiazole ring to reduce oxidative metabolism.
  • Replace the azetidine moiety with a pyrrolidine ring to enhance rigidity and metabolic resistance, as seen in related triazolo-thiadiazole derivatives .
  • Conduct in vitro microsomal assays (e.g., human liver microsomes) to quantify metabolic half-life improvements .

Methodological Considerations

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Stepwise substituent variation : Systematically modify the 2-methyl group on the imidazopyridine or the benzo[d]thiazole’s aryloxy group.
  • Parallel synthesis : Use combinatorial chemistry to generate a library of analogs (e.g., 5-10 derivatives) for high-throughput screening .
  • Bioassay standardization : Ensure consistent assay conditions (e.g., pH, incubation time) to minimize inter-experimental variability, as highlighted in pharmacological studies of benzimidazole-triazole hybrids .

Q. How can researchers validate target engagement in cellular models?

  • Employ cellular thermal shift assays (CETSA) to confirm compound-target binding in live cells.
  • Use knockout models (e.g., CRISPR/Cas9) to verify dependency on the putative target pathway.
  • Cross-reference with transcriptomic profiling (RNA-seq) to identify downstream effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies?

  • Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across analogs and controls.
  • Address outliers via Grubbs’ test or robust regression methods .

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